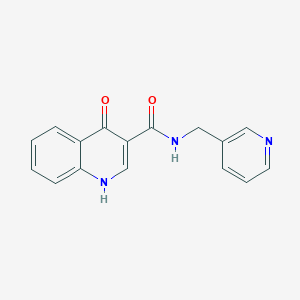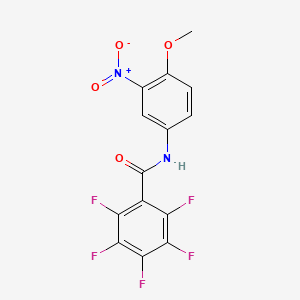
4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide
概要
説明
4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 4-hydroxyquinoline-3-carboxylic acid with pyridine-3-methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 3-position can be reduced to form a hydroxyquinoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
類似化合物との比較
Similar Compounds
- 4-hydroxyquinoline-3-carboxamide
- N-(pyridin-3-ylmethyl)quinoline-3-carboxamide
- 4-hydroxy-2-quinolone
Uniqueness
4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .
特性
IUPAC Name |
4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15-12-5-1-2-6-14(12)18-10-13(15)16(21)19-9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJNYUBNSNNTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4810812.png)
![N-{[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4810814.png)
![6-({4-[(1E)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4810826.png)
![1-ethyl-4-[(3-methylphenyl)methanesulfonyl]piperazine](/img/structure/B4810828.png)
![N'-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B4810836.png)
![4-{5-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B4810843.png)
![N-(4-iodophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4810846.png)

![2-bromo-N-[(3-chlorophenyl)carbamothioyl]benzamide](/img/structure/B4810851.png)
![ethyl (2-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4810855.png)
![N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide](/img/structure/B4810863.png)
![3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1'-cyclopentan]-4(6H)-one](/img/structure/B4810867.png)

